molecular formula C9H21NO3 B2882491 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol CAS No. 1248098-50-1

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

Cat. No.: B2882491
CAS No.: 1248098-50-1
M. Wt: 191.271
InChI Key: DNVLIACSFNYSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C9H21NO3 and a molecular weight of 191.27 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of a corresponding amine with an aldehyde or ketone containing a hydrogen carboxyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.

    Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Methoxyethyl)amino)butan-1-ol: This compound has a similar structure but lacks the additional ethoxy group.

    4-Aminobutan-1-ol: A simpler compound with only an amino and hydroxyl group attached to the butane chain.

Uniqueness

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLIACSFNYSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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